N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide
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Overview
Description
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxy-3-methoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Formation of the Ethyl Chain: The alcohol is then subjected to a Grignard reaction with ethyl magnesium bromide to form the ethyl chain.
Acetamide Formation: Finally, the ethyl intermediate is reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Hydroxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide
- N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-hydroxy-phenyl)-acetamide
Uniqueness
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14028-72-9 |
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Molecular Formula |
C25H27NO4 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H27NO4/c1-28-22-11-8-19(9-12-22)17-25(27)26-15-14-20-10-13-23(24(16-20)29-2)30-18-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,26,27) |
InChI Key |
NTRKASZCUAZVEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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